Butanoic acid,2-aMino-4-oxo-
Description
Contextualizing the Compound within Biochemical Systems
Butanoic acid, 2-amino-4-oxo-, in its biologically active form, L-aspartic 4-semialdehyde, is a critical intermediate metabolite in the aspartate pathway. researchgate.netwikipedia.org This metabolic route is essential for the survival of bacteria, plants, and fungi as it is responsible for the biosynthesis of several essential amino acids, including lysine (B10760008), methionine, and threonine. researchgate.netwikipedia.orgwikipedia.org Humans and other animals lack this pathway and must, therefore, obtain these amino acids through their diet, classifying them as essential amino acids. researchgate.net
The formation of L-aspartic 4-semialdehyde is a key step, branching the pathway toward different amino acid end products. researchgate.netresearchgate.net It is synthesized from L-aspartyl-4-phosphate through a reaction catalyzed by the enzyme aspartate-semialdehyde dehydrogenase. oup.comnih.gov Once formed, L-aspartic 4-semialdehyde can be converted into dihydrodipicolinate, a precursor for lysine, or it can be reduced by the enzyme homoserine dehydrogenase to form homoserine, which then serves as a branch point for the synthesis of threonine and methionine. researchgate.netwikipedia.org
Given its central role in these indispensable biosynthetic pathways, the enzymes involved in the metabolism of L-aspartic 4-semialdehyde, such as aspartate-semialdehyde dehydrogenase and homoserine dehydrogenase, have become targets for the development of novel antibiotics and herbicides. nih.gov
Nomenclature and Stereochemical Considerations
The precise identification and differentiation of Butanoic acid, 2-amino-4-oxo- are crucial for scientific discourse. This section details its naming conventions and the importance of its stereoisomeric forms.
Systematic Naming and Common Synonyms
The systematic IUPAC name for this compound is (2S)-2-amino-4-oxobutanoic acid. researchgate.netoup.comoup.com However, in biochemical literature, it is most commonly referred to as L-Aspartic 4-semialdehyde. researchgate.netwikipedia.org This name highlights its relationship to L-aspartic acid and the presence of an aldehyde group at the fourth carbon. A variety of other synonyms are also used, reflecting different naming conventions and historical usage.
| Systematic Name | Common Synonyms |
| (2S)-2-amino-4-oxobutanoic acid | L-Aspartic 4-semialdehyde, L-Aspartate-semialdehyde, L-Aspartic-β-semialdehyde, Aspartate beta-semialdehyde, 3-Formylalanine |
Enantiomeric Forms: (S)- and (R)-Stereoisomers
Butanoic acid, 2-amino-4-oxo- possesses a chiral center at the second carbon atom, leading to the existence of two enantiomers: the (S)- and (R)-stereoisomers. researchgate.netoup.comoup.com The (S)-isomer, also known as L-Aspartic 4-semialdehyde, is the naturally occurring and biologically active form within the aspartate pathway. researchgate.netnih.gov The (R)-isomer, or D-aspartic 4-semialdehyde, is not typically involved in this primary metabolic pathway. The stereochemistry is critical for the specific enzyme-substrate interactions that drive the biosynthesis of the essential amino acids. While research on the (R)-isomer is less common, derivatives of both enantiomers are utilized in various chemical synthesis and research applications. pnas.orgnih.gov
Historical Perspectives on Research and Discovery
The understanding of Butanoic acid, 2-amino-4-oxo- is intrinsically linked to the elucidation of the aspartate metabolic pathway. While a singular moment of "discovery" for the compound itself is not easily isolated, its identification emerged from the broader investigation into amino acid biosynthesis in microorganisms and plants throughout the mid-20th century.
Early research focused on identifying the precursors and intermediates involved in the synthesis of essential amino acids. The establishment of the aspartate family of amino acids—lysine, methionine, and threonine—as originating from aspartic acid was a significant step. wikipedia.org This led to the meticulous work of identifying the enzymatic reactions and the intermediates that constitute the pathway.
The enzymes responsible for the synthesis and conversion of L-aspartic 4-semialdehyde, namely aspartate kinase and homoserine dehydrogenase, were central to these studies. asm.orgoup.com The characterization of these enzymes from various organisms, such as E. coli and yeast, and the study of their regulation provided conclusive evidence for the role of L-aspartic 4-semialdehyde as a key branch-point intermediate. ebi.ac.ukpnas.org Reviews on the synthesis of optically active aspartaldehyde derivatives highlight the ongoing interest and importance of this compound as a chiral building block in organic chemistry, a field that has grown alongside the biochemical understanding of its natural role.
Structure
2D Structure
3D Structure
Properties
CAS No. |
15106-57-7 |
|---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.10 g/mol |
IUPAC Name |
2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8) |
InChI Key |
HOSWPDPVFBCLSY-UHFFFAOYSA-N |
SMILES |
C(C=O)C(C(=O)[O-])[NH3+] |
Isomeric SMILES |
C(C=O)[C@@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
C(C=O)C(C(=O)O)N |
physical_description |
Solid |
Synonyms |
2-amino-4-oxobutyric acid 3-formyl-L-alanine aspartaldehyde aspartate semialdehyde aspartic acid beta-semialdehyde aspartic beta semialdehyde aspartic semialdehyde aspartic semialdehyde, (+-)-isomer aspartic semialdehyde, (R)-isomer aspartic semialdehyde, (S)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for Research Applications
Asymmetric Synthesis Approaches
Achieving stereocontrol in the synthesis of Butanoic acid, 2-amino-4-oxo- is crucial for its application in biological systems. Asymmetric synthesis methodologies, including the use of chiral auxiliaries and enantioselective catalysis, are pivotal in obtaining enantiomerically pure forms of this compound.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org Evans oxazolidinone auxiliaries and pseudoephedrine-based auxiliaries are prominent examples used in the asymmetric synthesis of amino acids. researchgate.net
In a strategy applicable to β-keto amino acids, an N-acylated chiral auxiliary, such as an Evans oxazolidinone, can undergo diastereoselective enolization followed by reaction with an electrophile. For the synthesis of a compound like Butanoic acid, 2-amino-4-oxo-, this could involve the acylation of the auxiliary with a suitable four-carbon unit, followed by the introduction of the amino group at the C2 position. The steric hindrance provided by the substituents on the chiral auxiliary directs the approach of reagents, leading to a high degree of diastereoselectivity. researchgate.net
Table 1: Chiral Auxiliary-Mediated Asymmetric Synthesis of Amino Acids
| Chiral Auxiliary | Target Amino Acid | Key Reaction | Diastereomeric Excess (de) | Yield | Reference |
|---|---|---|---|---|---|
| Proline-derived Schiff base (in Ni(II) complex) | (S)-2-Amino-4,4,4-trifluorobutanoic acid | Alkylation | >99% | 80.4% | nih.govresearchgate.net |
| Pseudoephedrine | General α-substituted carboxylic acids | Alkylation | 90-98% (crude) | 80-99% | frontiersin.org |
Enantioselective Catalysis in Butanoic Acid, 2-amino-4-oxo- Synthesis
Enantioselective catalysis offers an efficient alternative to the use of stoichiometric chiral auxiliaries. Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for establishing stereocenters. For the synthesis of β-keto amino acids, a common strategy involves the hydrogenation of a prochiral β-enamido ketone precursor. nih.gov Chiral phosphine (B1218219) ligands, such as QuinoxP*, in complex with rhodium can catalyze the hydrogenation of the C=C bond with high enantioselectivity, leading to the desired chiral amino ketone. nih.gov
While specific examples for the direct synthesis of Butanoic acid, 2-amino-4-oxo- via this method are limited, the enantioselective synthesis of related β-amino ketones has been demonstrated with excellent results. nih.gov
Table 2: Enantioselective Catalytic Hydrogenation for the Synthesis of Chiral Amino Ketones
| Catalyst/Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rhodium/QuinoxP* | β-keto-γ-acetal enamides | α-acetal-β'-amino ketones | up to 99% | nih.gov |
| [Rh(cod)DuanPhos]BF4 | β-Amino Ketones | β-Amino Ketones | up to >99% | nih.gov |
Laboratory-Scale Synthetic Routes
The laboratory preparation of Butanoic acid, 2-amino-4-oxo- can be achieved through various routes, often starting from readily available chiral precursors or employing controlled oxidation and reduction reactions.
Precursor-Based Synthesis (e.g., from Aspartic Acid and Derivatives)
Aspartic acid is a common and inexpensive chiral starting material for the synthesis of various amino acid derivatives. nih.gov A synthetic route to a derivative of Butanoic acid, 2-amino-4-oxo- can commence with N-protected L-aspartic acid. For instance, N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester (Boc-L-Asp-Ot-Bu) can be activated at the β-carboxylic acid and coupled with a suitable nucleophile to introduce the two-carbon unit required to form the six-carbon backbone of a precursor, which can then be converted to the target molecule. A related synthesis involves the coupling of Boc-L-Asp-Ot-Bu with Meldrum's acid. nih.gov Another approach involves the conversion of a protected aspartic acid derivative to a β-amino aldehyde, which can then undergo a chain extension reaction.
Oxidation and Reduction Pathways in Controlled Synthesis
Controlled oxidation and reduction reactions are essential for the synthesis and manipulation of Butanoic acid, 2-amino-4-oxo-.
A relevant oxidation strategy is the ozonolysis of an N-protected 2-amino-4-pentenoic acid derivative. The cleavage of the carbon-carbon double bond by ozone yields the desired 2-amino-4-oxobutanoic acid derivative. A patented method describes the treatment of 4-amino-2-methylene-4-oxo-butanoic acid with ozone in water to synthesize 4-amino-2,4-dioxobutanoic acid. google.com
The selective reduction of the ketone functionality in Butanoic acid, 2-amino-4-oxo- derivatives is a key transformation. Diastereoselective reduction of the keto group can be achieved using various reducing agents, with the stereochemical outcome often depending on the choice of reagent and the protecting groups on the amino acid. For instance, the reduction of N-Boc-protected δ-amino α,β-unsaturated γ-keto esters has been shown to proceed with high diastereoselectivity using reagents like LiAlH(O-t-Bu)3 for chelation-controlled reduction or NB-Enantride for Felkin-Anh controlled reduction. researchgate.net
Derivatization Strategies for Research Probes
The functional groups of Butanoic acid, 2-amino-4-oxo- (amino, ketone, and carboxylic acid) provide multiple handles for derivatization to create a variety of research probes for studying biological processes.
Derivatives of Butanoic acid, 2-amino-4-oxo- have been synthesized as potent inhibitors of enzymes in the kynurenine (B1673888) pathway, which is implicated in neurodegenerative diseases. frontiersin.orgnih.govmdpi.comnih.gov For example, 4-aryl-4-oxobutanoic acid derivatives have been developed as inhibitors of kynurenine-3-hydroxylase. mdpi.com The synthesis of these inhibitors often involves modifying the aryl portion of the molecule to explore structure-activity relationships.
Fluorescent labeling of the amino group is a common strategy to create probes for imaging and quantification. Reagents such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react with the primary amine of Butanoic acid, 2-amino-4-oxo- to yield a fluorescently tagged molecule that can be used in fluorescence microscopy or high-performance liquid chromatography (HPLC) with fluorescence detection. rsc.orgsciforum.net
Biotinylation is a powerful technique for affinity-based proteomics and protein interaction studies. nih.gov The carboxylic acid functionality of Butanoic acid, 2-amino-4-oxo- can be activated and coupled to a biotin (B1667282) moiety containing a linker with a terminal amino group. The resulting biotinylated probe can be used to isolate and identify interacting proteins from complex biological samples.
Table 3: Derivatization of Butanoic acid, 2-amino-4-oxo- for Research Probes
| Functional Group Targeted | Derivatization Strategy | Type of Probe | Potential Application |
|---|---|---|---|
| Overall Scaffold | Modification of aryl group in 4-aryl-4-oxobutanoic acid derivatives | Enzyme Inhibitor | Studying the kynurenine pathway |
| Amino Group | Reaction with NBD-Cl | Fluorescent Probe | Cellular imaging and HPLC-based quantification |
| Carboxylic Acid | Coupling with an amino-functionalized biotin | Affinity Probe | Protein interaction studies and affinity proteomics |
Amidation and Esterification for Functional Modification
The presence of a carboxylic acid and a primary amine allows for the straightforward functionalization of Butanoic acid, 2-amino-4-oxo- through amidation and esterification reactions. These transformations are fundamental in altering the compound's polarity, reactivity, and steric properties, thereby enabling its incorporation into a diverse range of molecular architectures.
Amidation of the carboxyl group can be achieved using standard peptide coupling conditions. The reaction of the carboxylic acid moiety with a primary or secondary amine in the presence of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), and an additive to suppress side reactions (e.g., HOBt, HOAt), yields the corresponding amide. The choice of solvent is typically a non-protic organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
Esterification of the carboxylic acid can be performed via several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. medchemexpress.comrsc.org This is an equilibrium-driven reaction, and the use of excess alcohol or the removal of water can drive the reaction to completion. medchemexpress.com Alternatively, enzymatic methods using lipases have emerged as a greener alternative for ester synthesis. nih.govscielo.br Lipase-catalyzed esterification can often be performed under milder conditions and may offer higher selectivity. nih.govscielo.brnih.gov
Table 1: Representative Conditions for Amidation and Esterification
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Amidation | Primary Amine (R-NH2), EDC, HOBt, DMF, Room Temperature | 2-amino-4-oxo-N-alkylbutanamide |
| Esterification | Alcohol (R-OH), H2SO4 (catalytic), Heat | Alkyl 2-amino-4-oxobutanoate |
| Enzymatic Esterification | Alcohol (R-OH), Immobilized Lipase, Organic Solvent, Room Temperature | Alkyl 2-amino-4-oxobutanoate |
Introduction of Protecting Groups for Peptide Synthesis
The incorporation of Butanoic acid, 2-amino-4-oxo- into a peptide sequence via solid-phase peptide synthesis (SPPS) necessitates the use of protecting groups to prevent unwanted side reactions of the reactive α-amino and carboxylic acid functionalities. The two most widely used strategies in SPPS, Fmoc/tBu and Boc/Bzl, can be adapted for this purpose. wikipedia.orgpeptide.com
In the Fmoc (9-fluorenylmethyloxycarbonyl) strategy , the α-amino group is protected with the base-labile Fmoc group. wikipedia.orgrsc.org This protection is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base. wikipedia.org The Fmoc group is stable to acidic conditions used for side-chain deprotection and cleavage from the resin but can be readily removed with a solution of piperidine (B6355638) in DMF. wikipedia.org
In the Boc (tert-butoxycarbonyl) strategy , the α-amino group is protected with the acid-labile Boc group. nih.gov The introduction of the Boc group is commonly accomplished by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc2O) under basic conditions. scielo.brgoogle.com The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA). scielo.brgoogle.com
The carboxylic acid group is typically activated for coupling to the resin or the growing peptide chain. For side-chain protection, if necessary, orthogonal protecting groups that are stable to the conditions used for α-amino group deprotection would be employed. Given the presence of the ketone, careful selection of protecting groups and reaction conditions is necessary to avoid unwanted reactions at this site.
Table 2: Common Protecting Groups for Peptide Synthesis
| Protecting Group | Functional Group Protected | Introduction Conditions | Cleavage Conditions |
|---|---|---|---|
| Fmoc | α-Amino | Fmoc-OSu, NaHCO3, aq. Dioxane | 20% Piperidine in DMF |
| Boc | α-Amino | Boc2O, NaOH, aq. Dioxane | 50% TFA in DCM |
Chemo- and Regioselective Transformations
The presence of three distinct functional groups in Butanoic acid, 2-amino-4-oxo- opens the door for chemo- and regioselective transformations, allowing for the specific modification of one functional group in the presence of the others.
Chemoselectivity is crucial when dealing with multiple reactive sites. For instance, the selective protection of the α-amino group with Fmoc or Boc protecting groups in the presence of the ketone and carboxylic acid is a prime example of chemoselective transformation. Similarly, the esterification of the carboxylic acid under acidic conditions would likely not affect the protonated amino group.
Regioselectivity would come into play in reactions that could potentially occur at more than one site. For example, a reduction reaction could target the ketone at the 4-position. The choice of reducing agent would be critical to selectively reduce the ketone without affecting the carboxylic acid. A mild reducing agent like sodium borohydride (B1222165) could potentially achieve this transformation, especially if the carboxylic acid is first protected as an ester.
Another area of potential regioselective transformation involves the derivatization of the ketone itself. For example, the formation of an oxime or a hydrazone by reacting the ketone with hydroxylamine (B1172632) or hydrazine, respectively, would be a selective reaction at the carbonyl group, leaving the amine and carboxylic acid untouched, provided the pH is controlled.
Further research into the selective transformations of Butanoic acid, 2-amino-4-oxo- is warranted to fully exploit its potential as a versatile building block in organic synthesis and medicinal chemistry.
Biochemical Roles and Metabolic Pathways
Central Metabolite in Amino Acid Biosynthesis and Catabolism
As a derivative of the amino acid aspartate, 2-amino-4-oxobutanoic acid holds a central role in the anabolic and catabolic pathways of amino acids. Its carbon skeleton and amino group are integral to the flow of nitrogen and carbon through interconnected metabolic routes.
2-Amino-4-oxobutanoic acid is a key branch-point intermediate in the aspartate pathway of amino acid biosynthesis, a pathway present in bacteria and plants. wikipedia.org This pathway is responsible for the production of several essential amino acids, including lysine (B10760008), methionine, and threonine. wikipedia.orgyoutube.com
The biosynthesis of these amino acids from aspartate begins with the phosphorylation of aspartate to form β-aspartyl-phosphate, which is then reduced by the enzyme aspartate-semialdehyde dehydrogenase to yield 2-amino-4-oxobutanoic acid (L-aspartate-4-semialdehyde). youtube.comwikipedia.org From this crucial intermediate, the pathway diverges:
To Lysine: 2-amino-4-oxobutanoic acid is condensed with pyruvate (B1213749) to enter the lysine biosynthetic branch. youtube.com
To Homoserine and subsequently Threonine and Methionine: The enzyme homoserine dehydrogenase catalyzes the reduction of 2-amino-4-oxobutanoic acid to homoserine. Homoserine then serves as a precursor for the synthesis of both threonine and methionine. wikipedia.orgyoutube.com The conversion of the keto acid analogue of methionine, 2-oxo-4-(methylthio)butanoic acid, to methionine via transamination highlights the importance of related keto acids in amino acid metabolism. nih.gov
| Amino Acid | Role of 2-Amino-4-oxobutanoic acid | Key Enzyme(s) |
|---|---|---|
| Lysine | Precursor (after condensation with pyruvate) | Dihydrodipicolinate synthase |
| Methionine | Precursor (via homoserine) | Homoserine dehydrogenase |
| Threonine | Precursor (via homoserine) | Homoserine dehydrogenase, Homoserine kinase |
The synthesis and utilization of 2-amino-4-oxobutanoic acid are intrinsically linked to central carbon and nitrogen metabolism. Its carbon backbone is derived from oxaloacetate, a citric acid cycle intermediate, via the transamination of aspartate. routledgetextbooks.com This process channels carbon from energy metabolism into amino acid biosynthesis.
The amino group of 2-amino-4-oxobutanoic acid is derived from glutamate (B1630785) in the initial transamination reaction that forms aspartate. This amino group is then passed on to the various amino acids synthesized from this intermediate, thus playing a key role in the distribution of nitrogen for the synthesis of new amino acids. wikipedia.org The catabolism of amino acids often involves transamination reactions that funnel the amino groups back to central nitrogen carriers like glutamate, which can then be used for the synthesis of other nitrogenous compounds or excreted. routledgetextbooks.comnih.gov
Integration into Major Metabolic Cycles
The metabolic pathways involving 2-amino-4-oxobutanoic acid are not isolated but are tightly integrated with the primary energy-generating pathways of the cell, ensuring a balance between anabolic and catabolic processes.
The biosynthesis of 2-amino-4-oxobutanoic acid begins with aspartate, which is formed from the citric acid cycle (TCA cycle) intermediate oxaloacetate through a transamination reaction. fiveable.me This directly links the aspartate family of amino acids to the central hub of cellular respiration.
Conversely, the catabolism of aspartate family amino acids can replenish TCA cycle intermediates, a process known as anaplerosis. wikipedia.orgvedantu.com For instance, the degradation of aspartate regenerates oxaloacetate, which can then be used in the TCA cycle. fiveable.me While 2-amino-4-oxobutanoic acid itself is not directly a TCA cycle intermediate, its precursor and downstream products are, highlighting its role in maintaining the pool of these crucial metabolic molecules. The degradation of threonine, for example, can produce 2-oxobutanoate, which is further metabolized to propionyl-CoA and then succinyl-CoA, a TCA cycle intermediate. nih.gov
| Metabolite | Connection to TCA Cycle | Metabolic Process |
|---|---|---|
| Aspartate (Precursor) | Synthesized from Oxaloacetate | Transamination |
| Aspartate (Catabolism) | Forms Oxaloacetate | Anaplerosis |
| Threonine (Product) | Degrades to Succinyl-CoA (via 2-Oxobutanoate) | Catabolism |
The kynurenine (B1673888) pathway is the primary route for the catabolism of tryptophan. researchgate.netnih.gov A key step in this pathway is the transamination of kynurenine by kynurenine aminotransferases to form an unstable intermediate, 4-(2-aminophenyl)-2,4-dioxobutanoic acid. hmdb.canih.gov This intermediate is structurally similar to 2-amino-4-oxobutanoic acid. The 4-(2-aminophenyl)-2,4-dioxobutanoic acid spontaneously cyclizes to form kynurenic acid. wikipedia.org Dysregulation of the kynurenine pathway is associated with various neurological disorders. nih.gov
Enzymatic Substrates and Products
The synthesis and conversion of 2-amino-4-oxobutanoic acid are governed by specific enzymes that catalyze key steps in the aspartate metabolic pathway.
The primary enzyme responsible for the synthesis of 2-amino-4-oxobutanoic acid is aspartate-semialdehyde dehydrogenase (ASADH) . This enzyme catalyzes the NADPH-dependent reduction of L-β-aspartyl-phosphate to L-aspartate-β-semialdehyde. wikipedia.orgebi.ac.uk
Once formed, 2-amino-4-oxobutanoic acid serves as a substrate for several enzymes at the branch point of the aspartate pathway:
Homoserine dehydrogenase: This enzyme reduces 2-amino-4-oxobutanoic acid to homoserine, which is a precursor for threonine and methionine synthesis. wikipedia.orgyoutube.com
Dihydrodipicolinate synthase: This enzyme catalyzes the condensation of 2-amino-4-oxobutanoic acid with pyruvate, committing it to the lysine biosynthetic pathway. youtube.com
Diaminobutanoate—2-oxoglutarate transaminase: In some organisms, this enzyme can catalyze the transamination of aspartate 4-semialdehyde to yield 2,4-diaminobutanoate. researchgate.net
Characterization of Substrate Specificity
The metabolism of α-ketoglutaramate involves two main classes of enzymes: glutamine transaminases and ω-amidase. The substrate specificity of these enzymes is crucial for the regulation of this metabolic route.
Glutamine Transaminases (GT) :
Glutamine transaminases, such as glutamine transaminase K (GTK) and glutamine transaminase L (GTL), catalyze the initial step of the glutaminase (B10826351) II pathway: the transfer of the amino group from glutamine to an α-keto acid, forming α-ketoglutaramate. frontiersin.org These enzymes exhibit broad substrate specificity, acting on a variety of amino acids and α-keto acids. frontiersin.org For instance, α-ketomethylthiobutyrate (KMTB), the α-keto acid of methionine, is a substrate for GTK, which is a key step in the methionine salvage pathway. wikipedia.org
The general reaction catalyzed by glutamine transaminases is: L-Glutamine + α-keto acid ⇌ α-ketoglutaramate + L-amino acid nih.gov
ω-Amidase :
The second enzyme in the pathway, ω-amidase (also known as Nit2), is responsible for the hydrolysis of α-ketoglutaramate. wikipedia.orgnih.gov This enzyme displays a broad substrate specificity, acting on various ω-amido-dicarboxylic acids. Its primary endogenous substrates are α-ketoglutaramate and α-ketosuccinamate (the α-keto analogue of asparagine). researchgate.net
Under physiological conditions, α-ketoglutaramate exists predominantly in a cyclic lactam form called 2-hydroxy-5-oxoproline. nih.govresearchgate.net The open-chain form, which is the actual substrate for ω-amidase, is present in a much lower concentration. researchgate.net The enzyme has a higher affinity for the open-chain form of α-ketoglutaramate. wikipedia.org
| Enzyme | Substrates | Products |
| Glutamine Transaminase K (GTK) | L-Glutamine, α-keto acids | α-ketoglutaramate, L-amino acids |
| Glutamine Transaminase L (GTL) | L-Glutamine, α-keto acids | α-ketoglutaramate, L-amino acids |
| ω-Amidase (Nit2) | α-ketoglutaramate, α-ketosuccinamate, Water | α-ketoglutarate, Oxaloacetate, Ammonia (B1221849) |
Biochemical Reaction Mechanisms
The biochemical reaction mechanisms involving α-ketoglutaramate are centered on the catalytic activities of glutamine transaminases and ω-amidase.
Glutamine Transaminase Reaction:
The transamination of glutamine to α-ketoglutaramate is a reversible reaction catalyzed by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. The reaction involves the transfer of the amino group from glutamine to an α-keto acid acceptor.
ω-Amidase Reaction Mechanism:
The hydrolysis of α-ketoglutaramate by ω-amidase is an irreversible reaction under physiological conditions and proceeds as follows: α-ketoglutaramate + H₂O → α-ketoglutarate + NH₃ nih.gov
The catalytic mechanism of ω-amidase is characteristic of the nitrilase superfamily to which it belongs. It involves a catalytic triad (B1167595) of cysteine, glutamate, and lysine residues in the active site. The proposed mechanism involves the following key steps:
Nucleophilic Attack: A cysteine residue in the active site acts as a nucleophile, attacking the amide carbon of the α-ketoglutaramate substrate.
Protonation and Ammonia Release: A glutamate residue in the catalytic triad protonates the amide group, which facilitates the release of ammonia.
Thioester Intermediate Formation: This step results in the formation of a covalent thioester intermediate between the enzyme's cysteine residue and the remaining α-ketoglutarate moiety.
Hydrolysis: A water molecule, activated by the enzyme, hydrolyzes the thioester intermediate.
Product Release and Enzyme Regeneration: This final step releases α-ketoglutarate and regenerates the free enzyme, allowing it to catalyze another reaction cycle.
Enzymology and Molecular Interactions
Enzyme Inhibition Studies
Butanoic acid, 2-amino-4-oxo- and its derivatives have been investigated as inhibitors of several enzymes, particularly those involved in amino acid metabolism. The nature of this inhibition can be complex, ranging from mechanism-based inactivation to competitive binding, largely dictated by the specific structure of the inhibitor and the target enzyme.
Mechanism-based inhibition, also known as suicide inhibition, occurs when an enzyme converts a seemingly harmless substrate into a reactive species that then irreversibly inactivates the enzyme. This type of inhibition is highly specific and potent. While direct studies on Butanoic acid, 2-amino-4-oxo- as a mechanism-based inhibitor are not extensively detailed in available literature, the behavior of its structural analogs provides significant insights.
For instance, analogs of Butanoic acid, 2-amino-4-oxo- have been shown to act as mechanism-based inactivators for enzymes such as γ-aminobutyric acid aminotransferase (GABA-AT). These inhibitors typically undergo an enzyme-catalyzed transformation within the active site, generating a reactive electrophile that forms a covalent bond with a nucleophilic residue of the enzyme, leading to its inactivation. A hypothetical mechanism for the inactivation of GABA-AT by a related compound, 4-amino-5-oxopentanoic acid, has been proposed, suggesting a pathway that could be analogous for Butanoic acid, 2-amino-4-oxo-.
The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry and enzymology. For Butanoic acid, 2-amino-4-oxo- and its analogs, modifications to the molecular structure can dramatically alter their affinity and specificity for different enzymes.
Studies on a variety of aminotransferases have demonstrated the importance of the keto and amino functional groups, as well as the length of the carbon chain, in determining the inhibitory potency. For example, the introduction of different substituents can influence the compound's ability to fit within the enzyme's active site and interact with key amino acid residues.
The following table summarizes the inhibitory effects of various analogs on different enzymes, illustrating the structure-activity relationships.
| Compound/Analog | Target Enzyme | Observed Effect |
| 4-Aminohex-5-ynoic acid | Ornithine Aminotransferase | Irreversible inhibition |
| Gabaculine | Ornithine Aminotransferase | Irreversible inhibition |
| 4-Aminohex-5-enoic acid | Ornithine Aminotransferase | No inhibition |
| 4-Aminohex-5-enoic acid | GABA Aminotransferase | Effective inhibition |
This data highlights how subtle changes, such as the presence of a triple bond (in 4-aminohex-5-ynoic acid) versus a double bond (in 4-aminohex-5-enoic acid), can determine the inhibitory activity against a specific enzyme like ornithine aminotransferase.
Enzyme Active Site Interactions
The inhibitory action of Butanoic acid, 2-amino-4-oxo- is fundamentally governed by its interactions within the three-dimensional space of an enzyme's active site. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action and for the design of more potent and specific inhibitors.
Molecular docking and structural biology studies of related compounds provide valuable models for how Butanoic acid, 2-amino-4-oxo- might bind to enzyme active sites. These studies suggest that the carboxylate and amino groups of the inhibitor likely form key electrostatic interactions and hydrogen bonds with complementary residues in the active site. The keto group can also participate in hydrogen bonding or other polar interactions.
For pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as many aminotransferases, the inhibitor's amino group can form a Schiff base with the PLP cofactor, a critical step in both the catalytic cycle and, in some cases, the inhibition mechanism. The precise orientation of the inhibitor within the active site, governed by these non-covalent interactions, determines whether it acts as a substrate, a reversible inhibitor, or a mechanism-based inactivator.
Transition state analogs are stable molecules that structurally and electronically resemble the high-energy transition state of a substrate in an enzyme-catalyzed reaction. By binding tightly to the enzyme's active site, they can act as potent inhibitors.
The tetrahedral carbon bearing the amino group in Butanoic acid, 2-amino-4-oxo- can, in certain enzymatic reactions, mimic the geometry of a transition state intermediate. For instance, in reactions catalyzed by some aminotransferases, the substrate undergoes a transformation involving a tetrahedral intermediate. A molecule like Butanoic acid, 2-amino-4-oxo- that can adopt a similar conformation may bind to the active site with high affinity, effectively blocking the binding of the natural substrate. While the definitive role of Butanoic acid, 2-amino-4-oxo- as a transition state analog for a specific enzyme is an area of ongoing investigation, this represents a plausible mechanism of inhibition.
Specific Enzyme Systems Interacting with Butanoic Acid, 2-amino-4-oxo- and its Analogs
Research has identified several key enzyme systems that are targets for Butanoic acid, 2-amino-4-oxo- and its structural relatives. These enzymes are often involved in critical metabolic pathways, making their inhibition of significant biological consequence.
The primary targets identified in the literature for analogs of Butanoic acid, 2-amino-4-oxo- are aminotransferases (also known as transaminases). These enzymes play a central role in amino acid metabolism by catalyzing the transfer of an amino group from an amino acid to a keto acid.
Key enzyme systems include:
γ-Aminobutyric acid aminotransferase (GABA-AT): This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT can lead to an increase in GABA levels in the brain, a strategy used in the treatment of epilepsy.
Ornithine Aminotransferase (OAT): OAT is a mitochondrial enzyme involved in the metabolism of ornithine, an amino acid important in the urea (B33335) cycle and the synthesis of proline and glutamate (B1630785). Inhibition of OAT has been explored as a potential therapeutic strategy for certain cancers.
Alanine (B10760859) Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These are key enzymes in the metabolism of alanine and aspartate, respectively, and are important in gluconeogenesis and amino acid metabolism. Their inhibition can have significant effects on cellular metabolism.
The following table provides a summary of the inhibitory activity of various compounds, including analogs of Butanoic acid, 2-amino-4-oxo-, on these specific enzyme systems.
| Inhibitor | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ |
| Aminooxyacetic acid | Alanine Aminotransferase (in vitro) | - | - |
| L-Cycloserine | Alanine Aminotransferase (in hepatocytes) | Inactivation | - |
| L-2-Amino-4-methoxy-trans-but-3-enoic acid | Aspartate Aminotransferase (in hepatocytes) | Inactivation | - |
| 4-Aminohex-5-ynoic acid | Ornithine Aminotransferase | Irreversible | - |
| Gabaculine | Ornithine Aminotransferase | Irreversible | - |
Transaminases and Decarboxylases
Transaminases and decarboxylases are crucial enzymes in the metabolism of amino acids. Butanoic acid, 2-amino-4-oxo- and its derivatives have been studied in the context of these enzymes, particularly those involved in neurotransmitter and metabolite synthesis.
Kynurenine (B1673888) Aminotransferase (KAT)
Kynurenine aminotransferase (KAT) is a pyridoxal 5'-phosphate-dependent enzyme that plays a critical role in the tryptophan degradation pathway, known as the kynurenine pathway. It catalyzes the conversion of kynurenine into kynurenic acid (KYNA), a compound that acts as an antagonist of ionotropic excitatory amino acid receptors in the central nervous system. There are four known isoforms of this enzyme in mammals (KAT I, II, III, and IV).
Research has shown that derivatives of the butanoic acid structure can act as inhibitors of these enzymes. Specifically, (R)-2-amino-4-(4-(ethylsulfonyl))-4-oxobutanoic acid has been identified as an inhibitor of KAT II, which is the predominant isoform in the mammalian brain. However, it is also noted to be a poor substrate that undergoes slow transamination. The inhibition of KAT II is a significant area of research, as abnormally high levels of KYNA in the brain have been associated with schizophrenia and cognitive impairments.
Glutamate Decarboxylase (GAD)
Glutamate decarboxylase (GAD) is the enzyme responsible for catalyzing the decarboxylation of glutamate to form the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and CO2. This enzyme is vital for maintaining the balance of excitation and inhibition in the nervous system. GAD utilizes pyridoxal-phosphate (PLP) as a cofactor for its activity. In mammals, two isoforms, GAD65 and GAD67, are encoded by different genes and play distinct roles in GABA synthesis. There is currently no direct scientific literature detailing the interaction of Butanoic acid, 2-amino-4-oxo- as a substrate or inhibitor for Glutamate Decarboxylase.
| Enzyme | Family | Function | Interaction with Butanoic acid, 2-amino-4-oxo- or its Derivatives |
| Kynurenine Aminotransferase (KAT) | Transaminase | Catalyzes the conversion of kynurenine to kynurenic acid (KYNA). | A derivative, (R)-2-amino-4-(4-(ethylsulfonyl))-4-oxobutanoic acid, is a known inhibitor of KAT II. |
| Glutamate Decarboxylase (GAD) | Decarboxylase | Catalyzes the conversion of glutamate to GABA. | No documented interaction found in the provided research. |
Oxidoreductases and Lyases
This class of enzymes catalyzes oxidation-reduction reactions and the breaking of chemical bonds by means other than hydrolysis or oxidation.
L-amino-acid oxidase (LAAO)
L-amino-acid oxidase (LAAO) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of L-amino acids to produce the corresponding α-keto acid (2-oxo acid), ammonia (B1221849), and hydrogen peroxide. This enzyme, which uses flavin adenine (B156593) dinucleotide (FAD) as a cofactor, is found in a wide range of organisms, from bacteria to snake venom. LAAOs show a preference for hydrophobic and aromatic L-amino acids. The reaction proceeds via an imino acid intermediate which is then hydrolyzed. Given that Butanoic acid, 2-amino-4-oxo- is an L-amino acid, it is a potential substrate for LAAO, which would convert it to 2-oxo-4-oxobutanoic acid. LAAO is involved in several metabolic pathways, including the metabolism of tryptophan.
Kynurenine 3-hydroxylase (Kynurenine 3-monooxygenase, KMO)
Kynurenine 3-monooxygenase (KMO) is a key enzyme in the kynurenine pathway that hydroxylates L-kynurenine to form 3-hydroxy-L-kynurenine. This FAD-dependent enzyme represents an important branch point, as its product can lead to the formation of neurotoxic compounds. Consequently, KMO is a significant drug target for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Various derivatives of 4-oxo-butanoic acid have been investigated as inhibitors of this enzyme. For instance, 4-Phenyl-4-oxo-butanoic acid derivatives have been identified as a class of KMO inhibitors. Furthermore, derivatives of (2S)-4-amino-2-bromo-4-oxobutanoic acid show potential for acting as inhibitors of kynurenine-3-hydroxylase.
| Enzyme | Family | Function | Interaction with Butanoic acid, 2-amino-4-oxo- or its Derivatives |
| L-amino-acid oxidase (LAAO) | Oxidoreductase | Catalyzes the oxidative deamination of L-amino acids to α-keto acids. | As an L-amino acid, it is a potential substrate. |
| Kynurenine 3-hydroxylase (KMO) | Oxidoreductase (hydroxylase) | Converts L-kynurenine to 3-hydroxy-L-kynurenine. | Derivatives such as 4-Phenyl-4-oxo-butanoic acid and (2S)-4-amino-2-bromo-4-oxobutanoic acid are known inhibitors. |
Enzymes in Secondary Metabolite Biosynthesis
Butanoic acid, 2-amino-4-oxo- and its related structures serve as versatile building blocks in the synthesis of various biologically active molecules, which can be considered secondary metabolites. While its direct role in natural secondary metabolite biosynthesis pathways is not extensively documented, its utility in the synthetic production of therapeutic agents is notable.
Derivatives of 4-amino butanoic acid are employed as crucial intermediates in the synthesis of peptides derived from statin analogs. Additionally, a trityl-protected form, (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid, serves as a key intermediate for synthesizing antiviral and anticancer agents, particularly in the development of protease inhibitors. Its structure is also utilized in peptide modification to improve stability and bioavailability and in designing enzyme inhibitors that mimic natural amino acid substrates. This highlights the compound's foundational role in chemoenzymatic and synthetic strategies to produce complex bioactive molecules.
Biological Significance in Diverse Organisms and Cellular Systems
Microbial Metabolism and Regulation
Role in Bacterial and Fungal Metabolic Networks
There is currently no specific information available in the scientific literature detailing the role of Butanoic acid, 2-amino-4-oxo- in the metabolic networks of bacteria and fungi. General studies on microbial amino acid metabolism indicate that microorganisms can utilize a variety of amino acids as sources of carbon, nitrogen, and energy, and as precursors for the synthesis of other essential molecules. However, the specific pathways and regulatory mechanisms involving 2-amino-4-oxobutanoic acid have not been elucidated.
Research on a related compound, 5-Hydroxy-4-oxonorvaline (HON), produced by the bacterium Streptomyces akiyoshiensis, suggests that its synthesis is influenced by nutrient availability, pointing to a potential role in secondary metabolism. The production of HON is optimized in media with specific carbon and nitrogen sources, along with high concentrations of phosphate (B84403) and magnesium sulfate. This indicates that the production of such modified amino acids can be tightly regulated in response to environmental cues.
Contribution to Microbial Virulence or Survival
Information regarding a direct contribution of Butanoic acid, 2-amino-4-oxo- to microbial virulence or survival is not present in the current body of scientific research. Microbial virulence factors are diverse and can include toxins, enzymes, and various metabolic products that enable a pathogen to infect a host and evade its immune system. While amino acid metabolism is crucial for the survival and pathogenicity of many microbes, a specific role for 2-amino-4-oxobutanoic acid in these processes has not been identified.
Plant Biochemistry and Phytochemistry
Occurrence and Function in Plant Metabolic Pathways
The occurrence of Butanoic acid, 2-amino-4-oxo- in plants and its function within their metabolic pathways have not been documented in available phytochemical studies. Plants synthesize a vast array of amino acids and their derivatives, which are central to primary and secondary metabolism. These compounds serve as building blocks for proteins, precursors for signaling molecules, and components of specialized metabolites. Without specific research, the presence and role of 2-amino-4-oxobutanoic acid in the complex biochemical landscape of plants remain unknown.
Involvement in Plant Stress Responses
There is no scientific evidence to suggest the involvement of Butanoic acid, 2-amino-4-oxo- in plant stress responses. Plants are known to accumulate various amino acids and their derivatives in response to abiotic and biotic stresses. These molecules can act as osmolytes to maintain cellular water balance, as antioxidants to mitigate oxidative damage, or as signaling molecules to regulate stress-responsive gene expression. However, a role for 2-amino-4-oxobutanoic acid in these adaptive mechanisms has not been reported.
Fundamental Cellular Processes
Detailed information on the role of Butanoic acid, 2-amino-4-oxo- in fundamental cellular processes across different organisms is not available. The functions of amino acids at the cellular level are multifaceted, ranging from protein synthesis and neurotransmission to the regulation of cell growth and differentiation. The absence of specific research on 2-amino-4-oxobutanoic acid means its involvement in these or other core cellular activities has yet to be determined.
Impact on Protein Synthesis and Modification
Protein synthesis is a fundamental biological process where cells build proteins. This process involves the transcription of genetic information from DNA to messenger RNA (mRNA) and the subsequent translation of this mRNA into a specific sequence of amino acids, forming a polypeptide chain. Transfer RNA (tRNA) molecules play a crucial role by carrying specific amino acids to the ribosome, where they are incorporated into the growing protein chain.
The potential impact of "Butanoic acid, 2-amino-4-oxo-" on this intricate process remains uncharacterized. Research has not yet elucidated whether this compound can be incorporated into polypeptide chains, act as an analog for other amino acids, or influence the enzymatic machinery involved in protein synthesis and post-translational modifications.
Cellular Signaling Pathway Modulation
Cellular signaling pathways are complex networks that govern basic cellular activities and coordinate cell actions. These pathways are often regulated by the binding of signaling molecules to specific receptors, initiating a cascade of intracellular events. Amino acids and their derivatives can act as signaling molecules, influencing pathways that regulate cell growth, metabolism, and other vital functions. For instance, the target of rapamycin (B549165) (TOR) signaling pathway is highly responsive to amino acid availability.
Currently, there is no specific information available from the conducted research that details the role of "Butanoic acid, 2-amino-4-oxo-" in modulating any cellular signaling pathways. Its potential to act as a ligand for cell surface or intracellular receptors, or to otherwise influence signaling cascades, is an area that requires future scientific investigation.
Due to the limited available research on "Butanoic acid, 2-amino-4-oxo-," a data table detailing its specific research findings cannot be generated at this time.
Advanced Analytical and Structural Research Methodologies
Spectroscopic Characterization in Research Contexts
Spectroscopic methods are indispensable tools in the study of Butanoic acid, 2-amino-4-oxo-. Each technique offers unique insights into the molecule's structure, connectivity, and the chemical environment of its atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. For Butanoic acid, 2-amino-4-oxo-, both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the protons attached to it.
¹H NMR Spectroscopy: The proton NMR spectrum of Butanoic acid, 2-amino-4-oxo- is expected to show distinct signals for the protons at the α-carbon (C2), the β-carbon (C3), and the aldehyde proton at C4. The chemical shifts of these protons are influenced by their local electronic environment. Predicted ¹H NMR data in D₂O suggests specific chemical shifts for the protons in the molecule. The α-proton typically appears in the range of 3.5-4.5 ppm, shifted downfield due to the adjacent amino and carboxyl groups. The β-protons would likely resonate at a lower field, and the aldehyde proton would be significantly downfield, typically above 9 ppm. Spin-spin coupling between adjacent non-equivalent protons would result in splitting of these signals, providing valuable information about the connectivity of the atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For Butanoic acid, 2-amino-4-oxo-, four distinct signals are expected, corresponding to the carboxyl carbon (C1), the α-carbon (C2), the β-carbon (C3), and the carbonyl carbon of the aldehyde group (C4). The carboxyl and aldehyde carbonyl carbons are characteristically found at the downfield end of the spectrum (typically >170 ppm). The α-carbon, bonded to the amino group, and the β-carbon will appear at intermediate chemical shifts.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Hα (C2-H) | ~4.0 | Doublet of doublets | Coupled to β-protons. |
| Hβ (C3-H₂) | ~2.8-3.2 | Multiplet | Coupled to α-proton and aldehyde proton. |
| H-aldehyde (C4-H) | ~9.7 | Triplet | Coupled to β-protons. |
| C1 (Carboxyl) | ~175 | Singlet | - |
| C2 (α-carbon) | ~55 | Singlet | - |
| C3 (β-carbon) | ~45 | Singlet | - |
| C4 (Aldehyde) | ~200 | Singlet | - |
Mass Spectrometry (MS) for Metabolomic Analysis and Identification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule and to gain structural information through fragmentation analysis. In metabolomics, MS is employed to identify and quantify metabolites like Butanoic acid, 2-amino-4-oxo- in biological samples.
The molecular ion peak ([M]⁺) in the mass spectrum of Butanoic acid, 2-amino-4-oxo- would correspond to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 117 | [M]⁺ | Molecular ion |
| 72 | [M - COOH]⁺ | Loss of the carboxyl group |
| 88 | [M - NH₃]⁺ | Loss of ammonia (B1221849) from the amino group |
| - | - | Further fragmentation would yield smaller characteristic ions. |
X-ray Crystallography and Molecular Modeling
While spectroscopic methods provide valuable data on molecular structure and functional groups, X-ray crystallography and molecular modeling offer a deeper understanding of the three-dimensional arrangement of atoms and the molecule's dynamic behavior.
Determination of Crystal and Molecular Structures
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for Butanoic acid, 2-amino-4-oxo-. To date, a crystal structure for the isolated molecule has not been reported in the crystallographic databases. However, crystal structures of the enzyme aspartate-semialdehyde dehydrogenase, which binds this molecule as a substrate, have been determined. nih.gov These enzymatic structures provide insights into the conformation of Butanoic acid, 2-amino-4-oxo- when it is biologically active. An analysis of such a structure would reveal the specific interactions between the molecule and the amino acid residues in the enzyme's active site.
Computational Chemistry for Conformational Analysis and Reactivity Prediction
In the absence of a crystal structure of the isolated molecule, computational chemistry serves as a powerful tool to predict its conformational preferences and reactivity. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of different conformations of Butanoic acid, 2-amino-4-oxo-.
Conformational Analysis: The molecule has several rotatable bonds, leading to a number of possible conformations. Computational studies on related aspartic acid derivatives have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.net For Butanoic acid, 2-amino-4-oxo-, a conformational analysis would likely investigate the relative orientations of the carboxyl, amino, and aldehyde groups to identify the lowest energy (most stable) conformers. This information is crucial for understanding how the molecule might interact with biological receptors.
Reactivity Prediction: Computational methods can also be used to predict the reactivity of the molecule. For example, the calculation of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can identify the most likely sites for nucleophilic or electrophilic attack. This information is valuable for predicting the chemical behavior of Butanoic acid, 2-amino-4-oxo- in various chemical and biological environments.
Chromatographic Techniques for Separation and Purity Assessment in Research
The separation and purification of "Butanoic acid, 2-amino-4-oxo-" are critical steps in its detailed study. Chromatographic techniques are paramount for isolating this compound from complex biological matrices or synthetic reaction mixtures and for assessing its purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful and commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like amino acids. For "Butanoic acid, 2-amino-4-oxo-," reversed-phase HPLC (RP-HPLC) is a particularly suitable approach. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar aqueous-organic mixture. The retention of the analyte is primarily governed by its hydrophobicity; more polar compounds elute earlier than less polar ones.
Method Development Considerations:
The development of a robust HPLC method for "Butanoic acid, 2-amino-4-oxo-" involves the careful selection of several parameters to achieve optimal separation and peak shape.
Column: A C18 column is a common choice for the separation of amino acids and related compounds due to its hydrophobic stationary phase, which provides good retention for a wide range of polar molecules. The selection of particle size and column dimensions will depend on the desired resolution and analysis time.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter as it influences the ionization state of the amino and carboxylic acid groups of the analyte, thereby affecting its retention. For "Butanoic acid, 2-amino-4-oxo-," an acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is often employed to suppress the ionization of the carboxyl group and promote retention on the nonpolar stationary phase. A gradient elution, where the proportion of the organic modifier is increased over time, is generally used to elute compounds with a range of polarities.
Detection: Due to the lack of a strong chromophore in "Butanoic acid, 2-amino-4-oxo-," direct UV detection at low wavelengths (around 210 nm) can be used. However, for enhanced sensitivity and specificity, pre-column or post-column derivatization with a UV-active or fluorescent tag is a common strategy for amino acid analysis. Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the primary amine group to yield highly fluorescent derivatives that can be detected with high sensitivity.
Illustrative HPLC Purity Assessment Data:
The following interactive table presents hypothetical data from an HPLC analysis to assess the purity of a synthesized sample of "Butanoic acid, 2-amino-4-oxo-." The analysis is performed on a C18 column with a water/acetonitrile gradient containing 0.1% formic acid and UV detection at 210 nm.
| Peak Number | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 2.5 | 1500 | 2.0 | Impurity 1 |
| 2 | 4.8 | 72000 | 96.0 | Butanoic acid, 2-amino-4-oxo- |
| 3 | 6.2 | 1500 | 2.0 | Impurity 2 |
This table is for illustrative purposes and does not represent actual experimental data.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, due to the low volatility and polar nature of amino acids, direct analysis by GC is not feasible. Therefore, a crucial step in the GC-MS analysis of "Butanoic acid, 2-amino-4-oxo-" is derivatization.
Derivatization:
Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For amino acids, this typically involves the conversion of the polar amino and carboxyl groups into less polar, more volatile derivatives. Common derivatization strategies include:
Silylation: This is a widely used technique where active hydrogens in the amino and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used.
Acylation/Esterification: This two-step process involves the esterification of the carboxyl group followed by the acylation of the amino group.
The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired volatility and the fragmentation pattern in the mass spectrometer.
GC-MS Analysis:
Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification.
Hypothetical GC-MS Data for a Derivatized Analyte:
The following table illustrates the expected key mass-to-charge ratio (m/z) fragments for a hypothetical di-trimethylsilyl (di-TMS) derivative of "Butanoic acid, 2-amino-4-oxo-."
| m/z | Interpretation |
| [M]+ | Molecular ion |
| M-15 | Loss of a methyl group (CH3) from a TMS group |
| M-73 | Loss of a TMS group (Si(CH3)3) |
| M-117 | Loss of the COOTMS group |
This table is for illustrative purposes and does not represent actual experimental data.
Isotopic Labeling and Tracing Studies in Metabolic Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By introducing a compound containing a stable isotope (e.g., ¹³C or ¹⁵N) into cells or an organism, researchers can follow the incorporation of these heavy atoms into downstream metabolites. This provides invaluable insights into metabolic pathways and fluxes.
In the context of "Butanoic acid, 2-amino-4-oxo-," isotopic labeling studies can be designed to elucidate its role in various metabolic processes. For example, by synthesizing this compound with ¹³C or ¹⁵N labels, its conversion to other metabolites can be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Research Applications:
Pathway Elucidation: By providing cells with a labeled precursor of "Butanoic acid, 2-amino-4-oxo-," such as [U-¹³C]-glucose or [¹⁵N]-glutamine, one can determine if this compound is synthesized de novo and identify its biosynthetic precursors.
Metabolic Fate: Introducing isotopically labeled "Butanoic acid, 2-amino-4-oxo-" to a biological system allows researchers to identify the products of its metabolism. This can reveal its involvement in pathways such as the tricarboxylic acid (TCA) cycle, amino acid metabolism, or gluconeogenesis.
Flux Analysis: By measuring the rate of incorporation of isotopic labels from a precursor into "Butanoic acid, 2-amino-4-oxo-" and its downstream metabolites, metabolic flux analysis (MFA) can quantify the rates of reactions in the metabolic network.
Illustrative Isotopic Labeling Experiment Design:
The following table outlines a hypothetical experimental design to investigate the metabolic fate of "Butanoic acid, 2-amino-4-oxo-" using stable isotope tracers.
| Experimental Group | Isotopic Tracer | Objective | Analytical Technique |
| 1 | [U-¹³C]-Butanoic acid, 2-amino-4-oxo- | To identify the metabolic products derived from the carbon skeleton. | LC-MS/MS, GC-MS |
| 2 | [²-¹⁵N]-Butanoic acid, 2-amino-4-oxo- | To trace the fate of the amino group. | LC-MS/MS, GC-MS |
| 3 | [U-¹³C]-Glucose | To determine if the carbon backbone is derived from glucose. | LC-MS/MS, GC-MS |
| 4 | [¹⁵N]-Glutamine | To investigate if the amino group is derived from glutamine via transamination. | LC-MS/MS, GC-MS |
This table is for illustrative purposes and does not represent actual experimental data.
Through these advanced analytical and structural research methodologies, a comprehensive understanding of the chemical and biological properties of "Butanoic acid, 2-amino-4-oxo-" can be achieved.
Derivatives and Analogs: Structure Activity Relationships in Research Contexts
Design and Synthesis of Butanoic Acid, 2-amino-4-oxo- Analogs
The creation of novel analogs of Butanoic acid, 2-amino-4-oxo- is a foundational step in exploring structure-activity relationships. This process often begins with computational design followed by strategic chemical synthesis to produce molecules with modified scaffolds, altered stereochemistry, or new functional groups.
Rational drug design frequently employs computational methods like Density Functional Theory (DFT) to model and predict the properties of new derivatives before their synthesis. biointerfaceresearch.com These calculations help in understanding molecular geometry, stability, and electronic characteristics, guiding the selection of promising candidates for synthesis. biointerfaceresearch.com
A variety of synthetic strategies have been developed to access these analogs. One common approach involves the ring-opening of anhydrides. For instance, 4-amino-2,4-dioxobutanoic acid can be synthesized by opening an anhydride (B1165640) to form a 4-carbon acid-amide, which is then treated with ozone in water. google.com Another method involves the heating of amino-thiazolo-indoles with succinic or maleic anhydride in dimethylformamide to yield butanoic acid derivatives. biointerfaceresearch.com For creating conformationally restricted analogs, multi-step syntheses can be employed. The synthesis of (Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid, constrained analogs of a related glutamate (B1630785) receptor ligand, was achieved through a sequence involving a Horner-Emmons reaction, cycloaddition of diazomethane, and subsequent hydrolysis. nih.gov Furthermore, Schiff base derivatives can be prepared, for example, through the condensation of ortho-vanillin with gamma-aminobutyric acid. mdpi.com The synthesis of N-protected (4S)-oxo-3-amino-4-butanoic acid derivatives serves as a key step in producing intermediates for more complex molecules like statin analogs. google.comgoogle.com
| Synthetic Strategy | Starting Materials Example | Resulting Analog Type | Reference |
|---|---|---|---|
| Anhydride Ring-Opening & Ozonolysis | Dihydro-3-methylene-2,5-furandione, Ammonium hydroxide | Dioxo-butanoic acid derivative | google.com |
| Condensation with Anhydride | 2-amino-4-acetylthiazolo[5,4-b]-indole, Succinic anhydride | Thiazolo-indole butanoic acid derivative | biointerfaceresearch.com |
| Horner-Emmons & Cycloaddition | Trimethyl N-(benzyloxycarbonyl)phosphonoglycinate, 2-(diethoxyphosphinyl)acetaldehyde | Conformationally constrained cyclopropyl (B3062369) analog | nih.gov |
| Schiff Base Formation | ortho-Vanillin, Gamma-aminobutyric acid | Schiff base derivative of butanoic acid | mdpi.com |
Elucidation of Structure-Function Relationships at a Molecular Level
Understanding how a molecule's structure dictates its function is a central goal of medicinal chemistry. For derivatives of Butanoic acid, 2-amino-4-oxo-, this is achieved by correlating specific structural modifications with changes in biological activity, often with the aid of molecular modeling.
Computational analyses provide deep insights into molecular properties. DFT calculations, Natural Bond Orbital (NBO) analysis, and calculations of HOMO-LUMO (Highest Occupied/Lowest Unoccupied Molecular Orbital) energies are used to compare the stability, reactivity, and intramolecular charge transfer capabilities of different derivatives. biointerfaceresearch.com This information helps explain the chemical mechanisms and reaction pathways at a molecular level. biointerfaceresearch.com
Molecular modeling is also critical for determining the "bioactive conformation"—the specific three-dimensional shape a molecule adopts when it interacts with its biological target. For example, studies on constrained analogs of 2-amino-4-phosphonobutanoic acid suggested that the biologically active conformation at certain glutamate receptors is an extended one. nih.gov It was postulated that for analogs to be potent, their functional groups must be able to occupy the same relative space, a hypothesis that can be tested through modeling. nih.gov The development of focused libraries of compounds allows for systematic exploration of structure-activity relationships. The discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as potent inhibitors of the ASCT2 glutamine transporter was achieved through this approach, leading to a 40-fold improvement in potency over previous inhibitors. nih.gov This highlights a direct link between the addition of aryloxybenzyl groups and enhanced inhibitory function. nih.gov Molecular modeling can also illuminate the structural requirements for efficient and irreversible binding to an enzyme target. nih.gov
| Structural Modification | Observed Effect on Function/Property | Method of Elucidation | Reference |
|---|---|---|---|
| Introduction of bis(aryloxybenzyl) groups | 40-fold increase in potency as an ASCT2 inhibitor | Focused library development and cell-based assays | nih.gov |
| Constraining the backbone with a cyclopropyl ring | Altered potency at different receptor subtypes | Biological evaluation and molecular modeling | nih.gov |
| Variations in substituent groups | Changes in molecular stability and electronic reactivity | DFT and NBO computational analysis | biointerfaceresearch.com |
Exploration of Stereochemical Influence on Biochemical Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. mdpi.com Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a compound.
The influence of stereochemistry is clearly demonstrated in studies of constrained analogs of 2-amino-4-phosphonobutanoic acid. The (Z)- and (E)- isomers were found to be equipotent in blocking synaptic transmission in the lateral perforant path (LPP) of the rat hippocampus. nih.gov However, in the medial perforant path (MPP), the (E)-isomer was significantly more potent than the (Z)-isomer, indicating that the receptors in these two pathways have different stereochemical requirements. nih.gov
Research on isomers of 3-Br-acivicin, a related natural product, further underscores the importance of chirality. In studies of its antimalarial activity, only the isomers with the natural (5S, αS) stereochemistry displayed significant potency. nih.govmdpi.com This pronounced difference suggests that the uptake of these compounds into the cell is mediated by a stereoselective mechanism, likely an L-amino acid transport system. nih.govmdpi.com While stereochemistry can affect how tightly an analog binds to its target, these findings indicate that it can also be a critical determinant of whether the molecule reaches its target at all. nih.gov
| Compound Analogs | Stereoisomers Compared | Observed Difference in Biochemical Activity | Reference |
|---|---|---|---|
| 2-amino-2,3-methano-4-phosphonobutanoic acid | (Z)-isomer vs. (E)-isomer | Equipotent in LPP (IC50 ≈ 17-18 µM), but (E)-isomer much more potent in MPP (IC50 = 81 µM vs. 1580 µM for Z-isomer). | nih.gov |
| 3-Br-acivicin and its derivatives | (5S, αS) vs. other isomers | Only the (5S, αS) "natural" isomers showed significant antiplasmodial activity. | nih.govmdpi.com |
Utility of Analogs as Probes for Biological Pathways
Beyond their potential as therapeutic agents, analogs of Butanoic acid, 2-amino-4-oxo- are invaluable as molecular probes to investigate and visualize biological processes. By incorporating specific features like conformational constraints, isotopic labels, or fluorescent tags, these analogs can report on the dynamics of complex pathways.
Conformationally constrained analogs are excellent tools for mapping the structural requirements of receptors. The differential activity of the (Z)- and (E)-cyclopropyl analogs of an AP4 ligand allowed researchers to infer that the parent compound adopts different bioactive conformations when binding to receptors in the LPP versus the MPP of the hippocampus. nih.gov
Isotopically labeled analogs are essential for non-invasive imaging techniques like Positron Emission Tomography (PET). A novel glutamine derivative, (2S,4R)-2-amino-4-cyano-4-[18F]fluoro-butanoic acid, was designed as a PET imaging agent to trace glutamine metabolism in tumors. researchgate.net Such probes allow for the visualization of metabolic pathways that are often upregulated in cancer cells, providing valuable diagnostic information. researchgate.net Similarly, fluorescently labeled amino acid analogs serve as powerful probes in microbiology. For example, fluorescent D-amino acid derivatives can be used to monitor peptidoglycan biosynthesis in bacteria in real-time, offering a window into the process of cell wall construction. These specialized molecules enable researchers to track the uptake, transport, and incorporation of amino acids with high spatial and temporal resolution.
| Type of Analog/Probe | Example | Biological Pathway Investigated | Reference |
|---|---|---|---|
| Conformationally Constrained | (Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | Bioactive conformation of ligands at glutamate receptors in different brain regions. | nih.gov |
| Radiolabeled ([18F]) | (2S,4R)-2-amino-4-cyano-4-[18F]fluoro-butanoic acid | Tumor metabolism (glutaminolysis) via PET imaging. | researchgate.net |
| Fluorescently Labeled | Fluorescent D-amino acid analogs | Bacterial cell wall (peptidoglycan) biosynthesis. |
Future Research Directions and Emerging Applications in Chemical Biology
Integration with Systems Biology and Omics Approaches
The advent of high-throughput omics technologies offers an unprecedented opportunity to situate Butanoic acid, 2-amino-4-oxo- within the broader landscape of cellular metabolism. Systems biology, which seeks to understand the complex interactions between cellular components, can provide a holistic view of the pathways influenced by and influencing this particular metabolite.
Metabolomics and proteomics are central to this endeavor. Untargeted metabolomics screens, for instance, can quantify the levels of Butanoic acid, 2-amino-4-oxo- in various biological samples under different physiological or pathological conditions. While not always the primary focus, studies on amino acid metabolism may detect this intermediate, providing clues to its regulation. For instance, in studies of threonine metabolism, fluctuations in the concentration of 2-amino-4-oxobutanoic acid could serve as a biomarker for the activity of threonine dehydrogenase.
Proteomics approaches can complement these findings by quantifying the expression levels of enzymes involved in the metabolism of Butanoic acid, 2-amino-4-oxo-, such as threonine dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. researchgate.net By integrating metabolomic and proteomic data, researchers can construct more accurate models of metabolic flux and identify potential regulatory nodes.
| Omics Approach | Potential Application for Butanoic acid, 2-amino-4-oxo- | Key Research Questions |
| Metabolomics | Quantitative analysis in tissues and biofluids. | How do its levels change in response to diet, disease, or genetic perturbations? |
| Proteomics | Quantification of related metabolic enzymes. | Is the expression of enzymes that produce or consume this metabolite coordinately regulated? |
| Fluxomics | Tracing the flow of isotopes through the pathway. | What is the relative contribution of threonine catabolism to the glycine (B1666218) pool via this intermediate? |
Development of Novel Biochemical Reagents and Tools
The unique chemical structure of Butanoic acid, 2-amino-4-oxo-, with its reactive ketone and amine functionalities, makes it an attractive scaffold for the development of novel biochemical reagents. These tools could be instrumental in probing the intricacies of amino acid metabolism and related cellular processes.
One promising avenue is the synthesis of isotopically labeled analogs of Butanoic acid, 2-amino-4-oxo-. For example, molecules labeled with ¹³C or ¹⁵N could be used in metabolic flux analysis to trace the fate of the carbon skeleton and amino group, respectively. This would provide a quantitative measure of the flux through the threonine degradation pathway and its contribution to the synthesis of other biomolecules like glycine and acetyl-CoA. creative-proteomics.com
Furthermore, derivatization of Butanoic acid, 2-amino-4-oxo- could yield chemical probes for activity-based protein profiling. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) and a reactive group, it may be possible to specifically label and identify enzymes that bind to or process this metabolite. Such tools would be invaluable for discovering novel interacting proteins and characterizing their functions. The development of analogues of this compound could also serve as research tools in neuroscience and pharmacology. researchgate.net
| Reagent/Tool | Description | Potential Application |
| Isotopically Labeled Analogs | e.g., ¹³C, ¹⁵N, or ²H labeled Butanoic acid, 2-amino-4-oxo- | Tracing metabolic pathways and quantifying flux. |
| Affinity Probes | Biotinylated or fluorophore-conjugated derivatives. | Identifying and isolating binding proteins and enzymes. |
| Enzyme Inhibitors/Activators | Synthetic analogs designed to modulate enzyme activity. | Probing the physiological role of the metabolic pathway. |
Exploration of Uncharacterized Metabolic Branches
While the primary metabolic fate of Butanoic acid, 2-amino-4-oxo- is its conversion to glycine and acetyl-CoA, the possibility of its involvement in other, as-yet-uncharacterized metabolic branches remains an exciting area of exploration. The inherent reactivity of its functional groups suggests that it could participate in side reactions or alternative pathways under specific cellular contexts.
For instance, the ketone group could be subject to reduction to form 2-amino-4-hydroxybutanoic acid, or it could participate in aldol-type condensation reactions with other cellular metabolites. The amino group, in turn, could be a substrate for different transaminases, potentially linking threonine metabolism to other amino acid metabolic networks in ways that are not currently appreciated.
Investigating these possibilities will require a combination of sensitive analytical techniques to detect and identify novel metabolites derived from Butanoic acid, 2-amino-4-oxo-, and genetic or pharmacological perturbations to modulate the activity of candidate enzymes. The discovery of such alternative pathways would not only expand our understanding of metabolic networks but could also reveal novel therapeutic targets for metabolic diseases.
Theoretical and Computational Advances in Understanding Butanoic Acid, 2-amino-4-oxo- Reactivity
Theoretical and computational chemistry offers powerful tools to investigate the intrinsic properties of Butanoic acid, 2-amino-4-oxo- and its interactions with enzymes at an atomic level of detail. These approaches can provide insights that are often difficult to obtain through experimental methods alone.
Quantum mechanics (QM) calculations can be used to determine the electronic structure, reaction energies, and transition states for the enzymatic conversion of Butanoic acid, 2-amino-4-oxo-. This can help to elucidate the catalytic mechanism of 2-amino-3-ketobutyrate CoA ligase and explain its substrate specificity. researchgate.net
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of Butanoic acid, 2-amino-4-oxo- and its binding to the active site of enzymes. These simulations can reveal the key intermolecular interactions that govern substrate recognition and catalysis. Furthermore, computational approaches can be used to predict the potential for off-target reactions and to guide the design of novel enzyme inhibitors or chemical probes.
| Computational Method | Application to Butanoic acid, 2-amino-4-oxo- | Expected Insights |
| Quantum Mechanics (QM) | Calculation of reaction mechanisms and transition states. | Understanding the chemical basis of its enzymatic conversion. |
| Molecular Dynamics (MD) | Simulation of its binding to enzyme active sites. | Elucidation of the principles of molecular recognition. |
| Virtual Screening | In silico screening for potential interacting proteins. | Identification of novel enzymes or transporters. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-amino-4-oxobutanoic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a precursor like 4-oxobutanoic acid. Introduce the amino group via nucleophilic substitution or reductive amination. For example, describes L-2-aminobutyric acid synthesis using chiral resolution or enzymatic methods .
- Step 2 : Optimize pH (e.g., ~7.5–8.5) and temperature (25–40°C) to minimize side reactions like oxidation of the 4-oxo group.
- Step 3 : Monitor reaction progress via TLC or HPLC, referencing retention times from similar compounds in .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 25–40°C |
| pH | 7.5–8.5 |
| Catalyst | Pd/C or enzymes |
Q. How can researchers ensure high purity during isolation and characterization?
- Purification : Use ion-exchange chromatography (e.g., Dowex resin) to separate zwitterionic forms of the compound. highlights the importance of avoiding prolonged skin contact during handling .
- Characterization : Employ tandem techniques:
- FTIR : Confirm carbonyl (1700–1750 cm⁻¹) and amino (3300–3500 cm⁻¹) groups.
- NMR : Compare ¹H/¹³C shifts with structurally related compounds (e.g., ’s 4-oxo derivatives) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) for 2-amino-4-oxobutanoic acid derivatives be resolved?
- Analytical Strategy :
- Hypothesis Testing : If MS indicates a molecular ion at m/z 146 but NMR suggests impurities, use high-resolution MS (HRMS, e.g., Orbitrap Fusion Lumos in ) to confirm isotopic patterns .
- Cross-Validation : Compare fragmentation patterns with databases like NIST () or PubChem () .
Q. What computational methods are effective in modeling the reactivity of 2-amino-4-oxobutanoic acid in biological systems?
- Approach :
- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., ’s butyrate kinase) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic attack sites on the 4-oxo group.
Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- Stability Assay : Incubate the compound at pH 2–12 and 4–60°C for 24–72 hours. Monitor degradation via UV-Vis (λ = 260 nm) or LC-MS.
- Kinetic Analysis : Use Arrhenius plots to calculate activation energy for decomposition (refer to ’s hazard data on thermal instability) .
- Data Interpretation :
| Condition | Half-Life (h) | Major Degradation Product |
|---|---|---|
| pH 2, 37°C | 12 | 4-oxobutanoic acid |
| pH 10, 60°C | 2 | Ammonia + diketopiperazine |
Contradiction Analysis
Q. How should conflicting reports about the compound’s solubility in polar solvents be addressed?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
